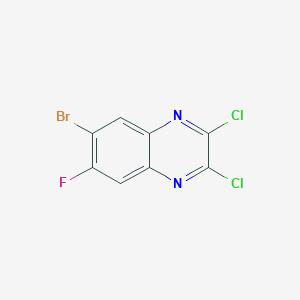

6-Bromo-2,3-dichloro-7-fluoroquinoxaline

Description

Overview of Quinoxaline (B1680401) Scaffolds in Synthetic Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together, forms the structural core of a wide array of synthetically important molecules. researchgate.netnih.gov The quinoxaline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. Its aromatic nature and the presence of two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of its electronic and steric properties. The versatility of the quinoxaline ring system has led to its incorporation into a diverse range of compounds with applications spanning pharmaceuticals, agrochemicals, and functional materials. researchgate.net Synthetic chemists have developed a multitude of methods for the construction and functionalization of the quinoxaline core, making it an accessible and adaptable building block for complex molecular design. chemicalbook.com

Significance of Polyhalogenation in Aromatic Heterocycles

The introduction of multiple halogen atoms onto an aromatic heterocyclic scaffold, a strategy known as polyhalogenation, can dramatically influence the molecule's physicochemical properties. Halogens, through their inductive and resonance effects, can alter the electron density distribution within the aromatic system, thereby affecting its reactivity, stability, and intermolecular interactions. For instance, the presence of electron-withdrawing halogens can enhance the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack. nih.gov

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules in the solid state, influencing crystal packing and material properties. In the context of medicinal chemistry, polyhalogenation can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

Positioning of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline within the Landscape of Advanced Quinoxaline Chemistry

This compound is a polysubstituted quinoxaline derivative that embodies the strategic use of halogenation to create a highly functionalized and reactive chemical entity. The presence of four halogen atoms—bromine, two chlorines, and fluorine—on the quinoxaline core suggests a molecule with unique electronic properties and a high potential for further chemical modification.

The chlorine atoms at the 2 and 3 positions are particularly significant, as they activate these positions for nucleophilic aromatic substitution (SNAr) reactions, making this compound a versatile building block for the synthesis of a wide range of derivatives. brad.ac.uknih.gov The bromo and fluoro substituents on the benzo ring further modulate the electronic landscape of the molecule and can serve as handles for other transformations, such as cross-coupling reactions. This specific substitution pattern places this compound at the forefront of advanced quinoxaline chemistry, offering a platform for the development of novel compounds with tailored properties.

Scope and Research Objectives for this compound

The primary objective of research into this compound is to explore its synthetic utility and to investigate the properties of the derivatives that can be accessed from it. Key research goals include:

The development of efficient and selective synthetic routes to this compound.

The investigation of its reactivity, particularly the selective functionalization of the halogenated positions.

The synthesis of a library of novel quinoxaline derivatives with diverse functionalities.

The evaluation of these new compounds for potential applications in areas such as medicinal chemistry and materials science.

By achieving these objectives, the scientific community can unlock the full potential of this highly functionalized heterocyclic compound.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dichloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEAPEUJUZMVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2,3 Dichloro 7 Fluoroquinoxaline

Classical and Modern Approaches to Quinoxaline (B1680401) Synthesis

The construction of the quinoxaline ring system is predominantly achieved through the condensation of a 1,2-arylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. Subsequent modifications of the quinoxaline core, particularly through nucleophilic substitution, allow for the introduction of various functional groups, including halogens.

Condensation Reactions with 1,2-Aryl Diamines and Dicarbonyl Equivalents

A primary and widely employed method for the synthesis of the quinoxaline scaffold is the cyclocondensation reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound. For the specific synthesis of 6-bromo-2,3-dichloro-7-fluoroquinoxaline, the key starting material would be 4-bromo-5-fluoro-1,2-phenylenediamine. This precursor can be synthesized through methods such as the bromination of o-phenylenediamine (B120857) followed by hydrolysis. nih.govresearchgate.net

The reaction of 4-bromo-5-fluoro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl equivalent, such as oxalic acid, would lead to the formation of 6-bromo-7-fluoroquinoxaline-2,3(1H,4H)-dione. This intermediate is crucial for the subsequent introduction of the chloro substituents at the 2 and 3 positions. researchgate.net

| Reactant | Role | Resulting Moiety |

|---|---|---|

| 4-Bromo-5-fluoro-1,2-phenylenediamine | Aromatic diamine precursor | Forms the benzene (B151609) ring of the quinoxaline with bromo and fluoro substituents |

| Oxalic acid (or its equivalent) | 1,2-Dicarbonyl equivalent | Forms the pyrazine (B50134) ring, initially as a dione (B5365651) |

Oxidative cyclization represents a modern and efficient approach to quinoxaline synthesis. These methods often involve the reaction of 1,2-arylenediamines with various substrates, such as α-hydroxy ketones or N-arylenamines, in the presence of an oxidant. researchgate.netnih.gov This strategy avoids the need for pre-synthesized 1,2-dicarbonyl compounds. However, the direct synthesis of 2,3-dichloroquinoxalines via oxidative cyclization is not commonly reported. This is because the precursors required for such a reaction to introduce two chlorine atoms at the desired positions are not standard or easily accessible. Therefore, this approach is not considered a primary synthetic route for this compound.

Nucleophilic Substitution Strategies for Halogenated Quinoxalines

Nucleophilic substitution is a powerful tool for the functionalization of the quinoxaline core, especially for the introduction of halogens. This strategy is particularly relevant for the synthesis of this compound, starting from the corresponding quinoxaline-2,3-dione.

The conversion of the carbonyl groups in 6-bromo-7-fluoroquinoxaline-2,3(1H,4H)-dione to chloro groups is a key step in the synthesis of the target molecule. This transformation is typically achieved by treating the dione with a strong halogenating agent. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly employed for this purpose. researchgate.netnih.gov

The reaction involves the nucleophilic attack of the carbonyl oxygen on the phosphorus or sulfur atom of the halogenating agent, followed by the elimination of a phosphate (B84403) or sulfite (B76179) leaving group and subsequent nucleophilic attack by the chloride ion. This process is highly efficient for the synthesis of 2,3-dichloroquinoxalines from their corresponding diones. nih.gov

| Halogenating Agent | Chemical Formula | Typical Reaction Conditions | Yield |

|---|---|---|---|

| Phosphorus oxychloride | POCl₃ | Reflux, often with a catalytic amount of DMF | High |

| Thionyl chloride | SOCl₂ | Reflux, often in an inert solvent like 1-chlorobutane | High |

For instance, the treatment of a quinoxaline-2,3(1H,4H)-dione with POCl₃ at reflux for several hours typically affords the corresponding 2,3-dichloroquinoxaline (B139996) in excellent yields after quenching with ice water. nih.gov Similarly, refluxing the dione with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) also provides the desired dichloro product in high yield. nih.gov

Direct regioselective halogenation of a pre-formed quinoxaline core to introduce chlorine atoms at the 2 and 3 positions is generally not a feasible synthetic strategy. Electrophilic halogenation of quinoxalines typically occurs on the benzene ring, with the position of substitution being directed by the existing substituents. While some methods for the direct C-H functionalization of the pyrazine ring have been developed, these are often not suitable for the introduction of two chlorine atoms at the 2 and 3 positions with high selectivity. Therefore, the synthesis of this compound would not typically proceed via the direct chlorination of a 6-bromo-7-fluoroquinoxaline (B1529640) precursor.

An in-depth examination of the synthetic strategies for this compound reveals a landscape of advanced chemical methodologies. The construction of this highly substituted quinoxaline necessitates a sophisticated approach, leveraging both classical and modern synthetic techniques. This article focuses exclusively on the synthetic methodologies for this specific compound, detailing the transition metal-catalyzed reactions for functionalization and the targeted strategies for its assembly.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution at C2 and C3 Positions

The chlorine atoms at the C2 and C3 positions of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline are highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.combeilstein-journals.org This reactivity is a cornerstone of its utility as a synthetic intermediate. A wide range of nucleophiles can be employed to displace one or both of the chlorine atoms, leading to a diverse array of 2,3-disubstituted quinoxaline (B1680401) derivatives.

Common nucleophiles include:

N-nucleophiles: Amines, anilines, and hydrazines. brad.ac.uk

O-nucleophiles: Alcohols, phenols, and alkoxides. brad.ac.uk

S-nucleophiles: Thiols and thiophenols. mdpi.com

The reaction conditions can often be controlled to achieve either mono- or di-substitution, providing a high degree of synthetic flexibility.

Cross-Coupling Reactions at the C6-Bromo Position

The bromine atom at the C6 position is amenable to various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, further expanding the molecular diversity that can be achieved from this building block.

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. umb.edu

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Computational Chemistry and Theoretical Modeling of 6 Bromo 2,3 Dichloro 7 Fluoroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system to determine its energy and wavefunction, from which all other chemical properties can be derived. For a multi-atom, electron-rich system such as 6-Bromo-2,3-dichloro-7-fluoroquinoxaline, Density Functional Theory (DFT) and ab initio methods are the most common approaches.

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its excellent balance of accuracy and computational cost. researchgate.netnih.gov It is particularly well-suited for studying the electronic structure of quinoxaline (B1680401) derivatives. beilstein-journals.orgacs.org Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently employed in conjunction with basis sets such as 6-311++G(d,p) to provide reliable predictions of molecular properties. scispace.comias.ac.in

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For this compound, the quinoxaline core is expected to be largely planar. A geometry optimization calculation would refine the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The presence of four halogen substituents (bromine, two chlorine, and fluorine) on the quinoxaline frame influences the final geometry. The size of the bromine and chlorine atoms may cause minor steric strain, potentially leading to slight out-of-plane deviations, although the rigidity of the fused aromatic rings tends to maintain planarity.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are estimated values based on DFT calculations of similar halogenated aromatic compounds.)

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-Br | ~1.89 Å |

| C-Cl | ~1.73 Å | |

| C-F | ~1.35 Å | |

| C-N (pyrazine ring) | ~1.33 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-Br | ~120° |

| C-C-Cl | ~121° | |

| C-C-F | ~119° | |

| C-N-C | ~117° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and electrical transport properties. beilstein-journals.org

For this compound, the HOMO and LUMO are expected to be π-orbitals delocalized across the entire quinoxaline ring system. The presence of four strongly electron-withdrawing halogen atoms is predicted to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted quinoxaline. acs.orgnih.gov This effect generally leads to increased electron affinity and ionization potential. A smaller HOMO-LUMO gap can also suggest higher reactivity and potential for use in organic electronic materials.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are theoretical estimates based on trends observed in related halogenated heterocycles.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -6.8 eV |

| LUMO Energy | -3.4 to -3.7 eV |

| HOMO-LUMO Gap (ΔE) | ~3.1 eV |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be localized around the highly electronegative nitrogen atoms of the pyrazine (B50134) ring and, to a lesser extent, the four halogen atoms. These sites represent likely centers for electrophilic attack. Regions of positive potential (colored blue) would be found around the carbon atoms of the aromatic system, indicating susceptibility to nucleophilic attack.

In addition to MEP maps, atomic charges can be quantified using population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis. These calculations would confirm the significant negative partial charges on the nitrogen and halogen atoms.

Table 3: Predicted NBO Atomic Charges for Key Atoms (Note: These are estimated values representing the expected charge distribution.)

| Atom | Predicted Partial Charge (a.u.) |

| N (pyrazine ring) | -0.45 to -0.55 |

| Br | -0.05 to -0.10 |

| Cl | -0.10 to -0.15 |

| F | -0.25 to -0.35 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Unlike DFT, which uses an approximate exchange-correlation functional, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are derived directly from first principles.

While computationally more demanding than DFT, these methods can provide higher accuracy for certain electronic properties. For this compound, ab initio calculations could be used to benchmark DFT results or to obtain highly accurate values for properties such as ionization potential, electron affinity, and electronic excitation energies, providing a deeper and more precise understanding of its electronic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure

Theoretical Spectroscopic Predictions

Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for identifying and characterizing a compound. By simulating spectra, researchers can aid in the interpretation of experimental data or predict the spectral features of a yet-to-be-synthesized molecule.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scispace.com For this compound, this would reveal characteristic stretching and bending modes for the C-H, C-N, C-C, C-Br, C-Cl, and C-F bonds. The calculated spectrum, often after applying a scaling factor, can be compared with experimental FT-IR and FT-Raman spectra for structural validation.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netscispace.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis region. This provides insight into the molecule's color and its potential applications in dyes or optical materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹³C, ¹H, ¹⁵N, ¹⁹F). ias.ac.in For the target molecule, these calculations would predict the specific chemical shifts for each unique carbon and nitrogen atom, as well as the fluorine atom, aiding in the structural elucidation from experimental NMR data.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides an invaluable tool for the structural elucidation of complex molecules like this compound. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are standard for obtaining accurate theoretical NMR data. rsc.orgnrel.gov The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. nih.gov Hybrid functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p) or larger, are commonly employed to balance computational cost and accuracy. nih.govresearchgate.net

For this compound, computational models can predict the chemical shifts for all magnetically active nuclei, including ¹H, ¹³C, and ¹⁹F. The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Following this, the GIAO method is used to calculate the isotropic shielding constants for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net Linear scaling methods are often applied to the raw computed shielding values to correct for systematic errors and improve the correlation with experimental data. nrel.govnih.gov

The predicted ¹⁹F NMR chemical shift is particularly important for this molecule, as it is highly sensitive to the electronic environment within the aromatic system. DFT calculations can reliably predict these shifts, aiding in the unambiguous assignment of fluorine resonances in multifluorinated aromatic compounds. nih.gov The predicted data serves as a powerful complementary tool to experimental NMR, helping to confirm the molecular structure and assign specific resonances.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data based on typical computational outputs for similar halogenated aromatic compounds.

| Atom | Predicted Chemical Shift (ppm) | Methodology Notes |

|---|---|---|

| H-5 | ~8.10 | Calculated using DFT (B3LYP/6-311++G(d,p)) with GIAO method. Referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Solvent effects (e.g., using PCM for DMSO or CDCl₃) can refine these values. |

| H-8 | ~7.95 | |

| C-2 | ~145.0 | |

| C-3 | ~144.5 | |

| C-7 (bonded to F) | ~155.0 (with large ¹JCF coupling) | |

| F-7 | ~ -115.0 |

Simulation of UV-Vis and FT-IR Spectra

Theoretical simulations of ultraviolet-visible (UV-Vis) and Fourier-transform infrared (FT-IR) spectra are critical for understanding the electronic and vibrational properties of this compound.

UV-Vis Spectra: The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT). ias.ac.inacs.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of UV or visible light. mdpi.com The calculations also yield the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. mdpi.com By plotting the oscillator strengths against the calculated wavelengths, a theoretical UV-Vis spectrum can be generated. researchgate.netresearchgate.net For quinoxaline derivatives, the key absorptions, such as n→π* and π→π* transitions, can be identified and assigned based on the molecular orbitals involved in each excitation. ias.ac.in The choice of functional, such as PBE0 or CAM-B3LYP, is crucial for obtaining accurate excitation energies. acs.orgmdpi.com

FT-IR Spectra: The vibrational spectrum is simulated by first performing a geometry optimization of the molecule, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). ias.ac.insphinxsai.com This computation provides the harmonic vibrational frequencies and their corresponding infrared intensities. The calculated frequencies often systematically overestimate experimental values due to the harmonic approximation and basis set limitations. scispace.com Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to achieve better agreement with experimental data. scispace.com These scaled frequencies allow for the assignment of specific peaks in an experimental FT-IR spectrum to particular vibrational modes, such as C-H stretching, C=N stretching of the quinoxaline ring, and C-Halogen (C-F, C-Cl, C-Br) vibrations. sphinxsai.comscialert.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical computational outputs for similar compounds.

| Spectroscopy Type | Predicted Value | Assignment |

|---|---|---|

| UV-Vis (λmax) | ~340 nm | π→π* transition |

| UV-Vis (λmax) | ~285 nm | π→π* transition |

| FT-IR (Wavenumber, cm-1) | ~3080 | Aromatic C-H Stretch |

| FT-IR (Wavenumber, cm-1) | ~1610 | C=N/C=C Ring Stretch |

| FT-IR (Wavenumber, cm-1) | ~1250 | C-F Stretch |

| FT-IR (Wavenumber, cm-1) | ~850 | C-Cl Stretch |

Reaction Mechanism Elucidation through Computational Studies

DFT Investigations of Nucleophilic Substitution Pathways on Halogenated Quinoxalines

The presence of multiple halogen substituents on the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. DFT calculations are a powerful tool for investigating the mechanisms of these reactions. researchgate.netresearchgate.net The SNAr pathway typically proceeds via a two-step addition-elimination mechanism. dalalinstitute.com

Computational studies model this pathway by first calculating the interaction between the quinoxaline substrate and a nucleophile (e.g., an amine or an alkoxide). The nucleophile attacks one of the halogen-bearing carbon atoms, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. imperial.ac.uk DFT can fully optimize the geometry of this intermediate, revealing how the negative charge is delocalized across the aromatic system. The stability of this intermediate is a key factor in the reaction's feasibility. The pyrazine ring within the quinoxaline structure is inherently electron-deficient, which helps to stabilize this anionic intermediate and facilitates the SNAr reaction. researchgate.net The final step modeled is the departure of the halide leaving group, which restores the aromaticity of the ring system to form the final product.

Transition State Localization and Activation Energy Calculations

To understand the kinetics of the SNAr reaction, it is essential to calculate the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed. up.ac.za This is achieved by locating the transition state (TS) on the potential energy surface that connects the reactants to the Meisenheimer intermediate. researchgate.net

Computational chemists use various algorithms to search for the TS geometry. Once a candidate structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the formation of the C-nucleophile bond and the breaking of the C-halogen bond). up.ac.zaresearchgate.net

The activation energy is then calculated as the difference in energy between the transition state and the initial reactants. nih.gov By comparing the activation energies for nucleophilic attack at the different halogenated positions (C2, C3, C6, and C7), the most likely reaction pathway can be determined. A lower activation energy indicates a faster reaction rate. nih.gov These calculations can be performed in the gas phase or, more realistically, by including a solvent model (like the Polarizable Continuum Model, PCM) to account for the stabilizing effects of the solvent on charged species like the transition state. researchgate.net

Table 3: Illustrative Calculated Activation Energies (Ea) for SNAr on this compound This table presents hypothetical data to illustrate the comparison of reaction pathways.

| Position of Attack | Leaving Group | Calculated Ea (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| C-2 | Cl- | 18.5 | Most Favorable |

| C-3 | Cl- | 19.0 | Favorable |

| C-6 | Br- | 25.2 | Less Favorable |

| C-7 | F- | 28.8 | Least Favorable |

Analysis of Regioselectivity in Halogen Substitution

For a polyhalogenated substrate like this compound, predicting the site of substitution (regioselectivity) is a significant challenge. Computational analysis provides critical insights into this aspect. The regioselectivity is determined by comparing the activation energies for nucleophilic attack at each of the four halogen-substituted carbon atoms. nih.govmdpi.com

The positions C2 and C3 are part of the electron-deficient pyrazine ring, which generally makes them more activated toward nucleophilic attack compared to positions on the benzene (B151609) ring. researchgate.net DFT calculations can quantify this effect. By computing the full reaction energy profiles for substitution at C2, C3, C6, and C7, the kinetically preferred product can be identified as the one formed via the pathway with the lowest activation energy barrier. nih.gov

In addition to activation energies, other electronic structure parameters can be analyzed to predict regioselectivity. For instance, mapping the Lowest Unoccupied Molecular Orbital (LUMO) can highlight the most electrophilic sites on the molecule, as the LUMO is where a nucleophile will donate its electrons. mdpi.com Carbons with larger LUMO coefficients are often more susceptible to nucleophilic attack. mdpi.com Similarly, calculating the partial atomic charges on the carbon atoms can indicate their electrophilicity; a more positively charged carbon is a more likely site for attack. Such analyses consistently show that the C2 and C3 positions on 2,3-dichloroquinoxaline (B139996) are significantly more electrophilic than other positions, guiding the regioselectivity of the SNAr reaction. semanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations model the atomic motions of this compound by solving Newton's equations of motion for the system, allowing its conformational landscape to be explored at a given temperature. nih.gov

For a relatively rigid aromatic system like this quinoxaline derivative, conformational flexibility is limited but not nonexistent. MD simulations can explore subtle dynamic motions such as out-of-plane vibrations of the rings and the rotation of substituents around their bonds, where sterically permissible. These simulations are governed by a force field (e.g., AMBER, OPLS), which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. wustl.edu

A typical MD simulation would involve solvating a single molecule of this compound in a box of explicit solvent molecules (e.g., water or DMSO) and running the simulation for a duration of nanoseconds to microseconds. wustl.edu Analysis of the resulting trajectory can reveal the accessible conformations, the stability of different conformers, and the timescales of transitions between them. wustl.edufrontiersin.org This information is valuable for understanding how the molecule's shape might fluctuate in a solution environment, which can influence its reactivity and interactions with other molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoxaline core, an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of four halogen substituents, which are effective at stabilizing the negative charge in the Meisenheimer intermediate formed during the SNAr mechanism. Reactions of 2,3-dichloroquinoxaline with various nucleophiles have been extensively studied, demonstrating its versatility as a building block in organic synthesis. arabjchem.orgresearchgate.netarabjchem.org

Influence of Halogen Identity and Position on Reactivity (Br vs. Cl vs. F)

The rate of nucleophilic aromatic substitution is significantly influenced by the nature of the leaving group. For halogens, the reactivity order in SNAr reactions is typically F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step in SNAr being the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative halogens. This effect stabilizes the developing negative charge in the Meisenheimer complex.

In the case of this compound, the fluorine atom at the C-7 position would be the most susceptible to nucleophilic displacement, followed by the chlorine atoms at C-2 and C-3, and lastly the bromine atom at C-6. The chlorine atoms at the C-2 and C-3 positions are further activated by the adjacent nitrogen atoms in the pyrazine ring, which provide additional stabilization of the intermediate. arabjchem.org

Relative Reactivity of Halogens in SNAr

| Halogen | Position | Inductive Effect | Leaving Group Ability (SNAr) |

| Fluorine | C-7 | Strongest | Highest |

| Chlorine | C-2, C-3 | Intermediate | Intermediate |

| Bromine | C-6 | Weakest | Lowest |

Regioselectivity of Nucleophilic Attack on the Polyhalogenated Quinoxaline Core

The regioselectivity of nucleophilic attack is dictated by the electronic environment of the carbon atoms bearing the halogen substituents. In 2,3-dichloroquinoxaline, both chlorine atoms are activated by the adjacent nitrogen atoms. arabjchem.orgresearchgate.netarabjchem.org In the case of this compound, the situation is more complex. The fluorine at C-7 is highly activated due to its strong inductive effect. The chlorines at C-2 and C-3 are also activated. The bromine at C-6 is the least activated towards nucleophilic attack. Therefore, a nucleophile would be expected to preferentially attack the C-7 position, followed by the C-2 and C-3 positions, and lastly the C-6 position. Selective mono- or di-substitution can often be achieved by controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile. arabjchem.org

Kinetic Studies of Substitution Reactions

Electrophilic Aromatic Substitution Reactions

Deactivation Effects of Multiple Halogen Substituents

The presence of four halogen atoms, all of which are electron-withdrawing through the inductive effect, renders the quinoxaline ring system highly electron-deficient and therefore strongly deactivated towards electrophilic aromatic substitution. openstax.orgmasterorganicchemistry.comquora.comyoutube.com Halogens exhibit a dual role, where their inductive effect deactivates the ring, while their resonance effect directs incoming electrophiles to the ortho and para positions. However, in polyhalogenated systems, the cumulative inductive effect of multiple halogens overwhelmingly deactivates the ring, making electrophilic substitution reactions very difficult to achieve.

Effect of Halogen Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -F | Strongly deactivating | Weakly donating | Strongly deactivating |

| -Cl | Strongly deactivating | Weakly donating | Strongly deactivating |

| -Br | Strongly deactivating | Weakly donating | Strongly deactivating |

Directed Electrophilic Functionalization

Due to the severe deactivation of the aromatic ring, direct electrophilic functionalization of this compound is generally not a viable synthetic strategy. Alternative methods, such as directed ortho-metalation or transition-metal-catalyzed C-H activation, would likely be required to achieve selective functionalization. However, the presence of multiple reactive halogen sites for nucleophilic substitution typically makes this the preferred pathway for chemical modification of this and similar polyhalogenated quinoxalines.

Organometallic Transformations

The presence of three distinct halogen atoms—bromine and chlorine on the benzene and pyrazine rings, respectively, and a fluorine atom also on the benzene ring—offers potential for selective organometallic transformations. The different bond strengths (C-Br < C-Cl < C-F) and positions on the heterocyclic core are key determinants of their reactivity.

Cross-Coupling Reactions with Aryl/Alkyl Nucleophiles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromo-substituent at the 6-position is the most likely site for initial cross-coupling, owing to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bonds.

Subsequent coupling at the chloro-positions would require more forcing reaction conditions. The relative reactivity of the C2 and C3 chloro-substituents can be influenced by the electronic environment and the nature of the catalyst and ligands employed.

Table 1: Postulated Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactive Site(s) | Plausible Conditions | Expected Product(s) |

| Suzuki-Miyaura | C6-Br | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 6-Aryl/alkyl-2,3-dichloro-7-fluoroquinoxaline |

| Stille | C6-Br | Pd(PPh₃)₄, CuI, THF | 6-Aryl/alkyl-2,3-dichloro-7-fluoroquinoxaline |

| Heck | C6-Br | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Vinyl-2,3-dichloro-7-fluoroquinoxaline |

| Sonogashira | C6-Br | Pd(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2,3-dichloro-7-fluoroquinoxaline |

| Buchwald-Hartwig | C6-Br | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-2,3-dichloro-7-fluoroquinoxaline |

This table represents predicted reactivity based on general principles of cross-coupling chemistry and has not been experimentally verified for this specific compound.

Direct Arylation and Alkylation at the Quinoxaline Core

Direct C-H arylation and alkylation offer an alternative to cross-coupling reactions, avoiding the need for pre-functionalized starting materials. For this compound, the most likely positions for direct functionalization would be the C5 and C8 positions of the quinoxaline core, as they are the only available C-H bonds on the aromatic system. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the specific catalytic system employed. However, the high degree of halogenation on the ring may disfavor these types of transformations due to steric hindrance and electronic effects.

Oxidation and Reduction Reactions

The nitrogen atoms of the quinoxaline ring and the halogen substituents are potential sites for oxidation and reduction reactions, respectively.

Selective Oxidation of the Nitrogen Heterocycle (N-Oxides)

The nitrogen atoms of the pyrazine ring in quinoxaline can be oxidized to form N-oxides. The introduction of N-oxide functionalities can significantly alter the electronic properties and reactivity of the quinoxaline core, often facilitating nucleophilic substitution reactions. Treatment of this compound with oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid could potentially yield the corresponding mono-N-oxide or di-N-oxide. The regioselectivity of mono-oxidation would be influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Potential Products of Selective Oxidation

| Reagent | Potential Product(s) |

| m-CPBA (1 equiv.) | This compound 1-oxide and/or 4-oxide |

| m-CPBA (>2 equiv.) | This compound 1,4-dioxide |

This table represents predicted products based on general oxidation reactions of quinoxalines and has not been experimentally verified for this specific compound.

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove halogen substituents. The order of dehalogenation would be expected to follow the trend of bond strength, with the C-Br bond being the most readily cleaved, followed by the C-Cl bonds. The C-F bond is generally the most resistant to reduction.

Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source could potentially lead to the selective removal of the bromine atom at the 6-position. More potent reducing agents or more drastic conditions would likely be required to effect the removal of the chlorine atoms. Complete dehalogenation to afford 7-fluoroquinoxaline is a theoretical possibility under harsh reductive conditions.

Conclusion

6-Bromo-2,3-dichloro-7-fluoroquinoxaline represents a highly functionalized and versatile building block in the realm of advanced quinoxaline (B1680401) chemistry. Its polyhalogenated structure not only imparts unique electronic properties but also provides multiple reactive sites for further chemical modification. The strategic combination of chloro, bromo, and fluoro substituents opens up a wide range of possibilities for the synthesis of novel and complex quinoxaline derivatives. While direct research on this specific compound is still emerging, the well-established chemistry of related halogenated quinoxalines provides a strong foundation for predicting its reactivity and potential applications. The exploration of this compound and its derivatives holds significant promise for the development of new therapeutic agents and advanced organic materials.

Structure Activity Relationship Sar Studies of Halogenated Quinoxalines

General Principles of SAR in Quinoxaline (B1680401) Derivatives

The electronic nature of substituents on the quinoxaline ring system plays a pivotal role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the aromatic rings and the basicity of the pyrazine (B50134) nitrogens.

Electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups, decrease the electron density of the quinoxaline core. This can influence several factors:

Receptor Interactions: A modified electronic landscape can enhance or weaken interactions with amino acid residues in a biological target's binding pocket. For instance, a reduction in electron density can strengthen interactions with electron-rich residues.

pKa Modulation: The basicity of the nitrogen atoms in the pyrazine ring is reduced by EWGs. This can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and ability to form hydrogen bonds.

Metabolic Stability: The presence of EWGs can make the quinoxaline ring less susceptible to oxidative metabolism, potentially increasing the compound's half-life.

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the ring system, which can also modulate biological activity, often in an opposite manner to EWGs. Quantitative structure-activity relationship (QSAR) studies on various quinoxaline series have frequently identified electronic descriptors as key parameters for predicting biological activity. nih.govresearchgate.net

Table 1: Influence of Electronic Properties of Substituents on Quinoxaline Activity This is an interactive table. You can sort and filter the data.

| Substituent Type | Example | General Effect on Quinoxaline Core | Potential Biological Implication |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | Significantly decreases electron density | Can enhance certain binding interactions; may impact toxicity |

| Moderate Electron-Withdrawing | -Cl, -Br, -F | Decreases electron density, increases lipophilicity | Often enhances binding affinity and improves metabolic stability |

| Weak Electron-Donating | -CH₃ | Slightly increases electron density | Can modulate selectivity and pharmacokinetic properties |

The size, shape, and conformational flexibility of substituents introduce steric effects that are critical for determining the SAR of quinoxaline derivatives. Steric hindrance can dictate the molecule's ability to fit into a binding pocket and the orientation it adopts upon binding.

Key steric considerations include:

Bulky Groups: Large substituents can create steric clashes with the target protein, preventing optimal binding. However, in some cases, a bulky group may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity and selectivity.

Conformation: The substitution pattern can influence the preferred conformation of the molecule. For example, substituents at certain positions might restrict the rotation of other groups, locking the molecule into a bioactive conformation.

Specific SAR Associated with Halogenation in Quinoxalines

Halogens are frequently incorporated into bioactive molecules to enhance their therapeutic properties. In the context of quinoxalines, halogenation is a versatile tool for fine-tuning activity and pharmacokinetics. The specific identity of the halogen and its position on the ring are critical determinants of its effect.

The different halogens possess distinct properties that can be leveraged in drug design.

Fluorine (F): As the most electronegative element, fluorine is a potent electron-withdrawing group through inductive effects. Its small size means it often acts as a bioisostere for a hydrogen atom, causing minimal steric perturbation. Fluorine can also participate in hydrogen bonding as a weak acceptor and can block metabolic attack at the position it occupies.

Chlorine (Cl): Chlorine is also electronegative and has a larger van der Waals radius than fluorine. It effectively increases the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets. The 2,3-dichloroquinoxaline (B139996) scaffold is a common starting point for the synthesis of various bioactive compounds. researchgate.net

Bromine (Br): Bromine is less electronegative than chlorine but is more polarizable and larger. It significantly increases lipophilicity. The presence of a bromine atom, such as in 6-bromo-2,3-dichloroquinoxaline (B20724), can influence the reactivity of other positions on the ring system and serve as a handle for further synthetic modifications. nih.govnih.gov

Table 2: Physicochemical Properties of Key Halogen Substituents This is an interactive table. You can sort and filter the data.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key SAR Contributions |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Metabolic blocker, H-bond acceptor, minimal steric bulk |

| Chlorine (Cl) | 1.75 | 3.16 | Increases lipophilicity, good hydrophobic pocket filler |

The presence of multiple halogens on the quinoxaline ring, as in 6-Bromo-2,3-dichloro-7-fluoroquinoxaline, leads to cumulative and potentially synergistic effects on the molecule's properties.

Electronic Effects: The combination of four potent electron-withdrawing halogens drastically reduces the electron density of the entire bicyclic system. The two chlorine atoms at the 2- and 3-positions significantly deactivate the pyrazine ring, while the bromine at position 6 and the fluorine at position 7 strongly deactivate the benzene (B151609) ring. This profound electronic modification would be expected to significantly impact the molecule's binding properties and reactivity. For instance, the reduced basicity of the pyrazine nitrogens would make protonation less likely at physiological pH.

Reactivity and Synthesis: The compound 6-bromo-2,3-dichloroquinoxaline is a known synthetic precursor. nih.gov Studies have shown that the chlorine atom at the 3-position is more reactive towards nucleophilic substitution than the chlorine at the 2-position, an effect potentially influenced by the bromine at the 6-position. nih.gov The introduction of an additional fluorine atom at the 7-position would further modulate the reactivity of the ring system.

While direct SAR studies on this compound are not extensively reported, the combined effect of these halogens creates a highly electron-deficient and lipophilic scaffold, suggesting it could be a potent modulator of specific biological targets that favor such interactions.

The specific placement of halogen substituents on the quinoxaline ring is crucial, as positional isomers often exhibit vastly different biological activities. This is because the position of a substituent determines its electronic influence on different parts of the molecule and its steric interactions with the target.

For the benzene portion of the quinoxaline ring (positions 5, 6, 7, and 8), the placement of a halogen has distinct consequences:

Positions 6 and 7: Substituents at these positions directly influence the electronic properties of the benzene ring and can have a significant impact on activity. Studies on some quinoxaline series have shown that substitution at the 7-position can be particularly important for biological activity. nih.gov For example, in the case of 2-chloro-7-nitroquinoxaline, the nitro group at the 7-position is introduced via electrophilic nitration under specific conditions, highlighting the regiochemical importance of this position. nih.gov

Positions 5 and 8: Halogens at these "peri" positions are in closer proximity to the pyrazine ring. This can lead to through-space electronic interactions and potential steric hindrance with substituents on the pyrazine ring or with the biological target.

Similarly, on the pyrazine ring, while the target compound has chlorine at the 2 and 3 positions, hypothetical isomers with halogens at only one of these positions, or with different halogens (e.g., 2,3-difluoro), would exhibit different reactivity and binding profiles. The 2,3-dichloro substitution pattern is common and provides a foundation for creating diverse libraries of compounds through selective nucleophilic substitution. researchgate.net The distinct biological profiles of positional isomers underscore the importance of precise structural control in the design of potent and selective quinoxaline-based therapeutic agents.

Computational SAR Approaches

Computational SAR studies employ a variety of in silico techniques to predict the biological activity of chemical compounds. These methods are broadly categorized into ligand-based and structure-based approaches. For halogenated quinoxalines, these tools help to decipher the influence of halogen substitutions on molecular interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of halogenated quinoxalines within the active site of a biological target. For instance, studies on various quinoxaline derivatives have utilized molecular docking to elucidate their interactions with enzymes like VEGFR-2, a key player in cancer-related angiogenesis.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data. The halogenated quinoxaline, in this case, a theoretical model of this compound, would be placed into the binding site of the protein. The docking software then samples a large number of possible conformations and orientations of the ligand, scoring them based on their binding affinity.

Analysis of the docking poses can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline derivative and the amino acid residues of the binding pocket. For example, research on other quinoxaline derivatives has shown that specific substitutions can lead to favorable interactions with key residues, thereby enhancing inhibitory activity. While no specific molecular docking studies have been published for this compound, the principles of binding pocket analysis from related compounds provide a framework for predicting its potential interactions.

Table 1: Illustrative Molecular Docking Data for Quinoxaline Derivatives Against Various Targets This table presents example data from studies on various quinoxaline derivatives to illustrate the type of information obtained from molecular docking studies. No specific data is available for this compound.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Quinoxaline Derivatives | VEGFR-2 | ASP 1044, GLU 883 | -11.93 to -17.11 | |

| Quinoxaline-Sulfonamide Hybrids | EGFR | Not specified | Not specified | |

| Quinoxaline Pharmacophore Derivatives | EGFR | Not specified | Not specified | |

| Quinoxaline-containing Compounds | PI3K/mTOR | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For halogenated quinoxalines, QSAR models can predict the activity of new derivatives and highlight the structural features that are most important for their biological effects.

The development of a QSAR model involves several steps. First, a dataset of quinoxaline derivatives with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various properties, such as steric, electronic, and lipophilic characteristics. Finally, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity.

Studies on substituted quinoxalines have successfully employed 2D and 3D-QSAR approaches to model their antitubercular and antileptospiral activities. These models have revealed the importance of descriptors related to the spatial arrangement of atoms, the presence of electronegative groups, and the balance between lipophilicity and binding strength. For instance, a 3D-QSAR study on quinoxaline 1,4-di-N-oxide derivatives provided valuable information for the rational design of novel antituberculosis agents. Although no specific QSAR models for this compound are available, the methodologies used for other halogenated quinoxalines could be applied to predict its activity.

Table 2: Key Parameters in QSAR Models for Substituted Quinoxalines This table provides examples of statistical parameters from QSAR studies on quinoxaline derivatives, demonstrating the robustness of the models. No specific QSAR model has been reported for this compound.

| QSAR Model Type | Statistical Parameter | Value | Biological Activity | Reference |

| 2D-QSAR | r² (correlation coefficient) | 0.71 - 0.88 | Antitubercular & Antileptospiral | |

| 2D-QSAR | q² (internal predictive ability) | > 0.61 | Antitubercular & Antileptospiral | |

| 2D-QSAR | pred_r² (external predictive ability) | > 0.71 | Antitubercular & Antileptospiral | |

| 3D-QSAR (CoMFA) | q² | 0.507 | Antimycobacterial | |

| 3D-QSAR (CoMFA) | r² | 0.923 | Antimycobacterial | |

| 3D-QSAR (CoMSIA) | q² | 0.665 | Antimycobacterial | |

| 3D-QSAR (CoMSIA) | r² | 0.977 | Antimycobacterial |

Pharmacophore Modeling for Halogenated Quinoxalines

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used to screen large compound libraries for new molecules with the desired activity or to guide the design of new derivatives.

For halogenated quinoxalines, pharmacophore modeling can help to understand the key features required for their interaction with a particular biological target. A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on quinoxaline derivatives as ALR2 inhibitors utilized pharmacophore mapping to develop a five-point hypothesis (AADRR) for their activity. This model, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, provides a template for the design of novel and effective ALR2 inhibitors. While a specific pharmacophore model for this compound has not been reported, this approach could be used to define the essential structural requirements for its biological activity, assuming a known target and a set of active analogues.

Table 3: Example of a Pharmacophore Hypothesis for Quinoxaline Derivatives This table illustrates the components of a pharmacophore model developed for a series of quinoxaline derivatives targeting ALR2. This is a general example, as no specific model exists for this compound.

| Pharmacophore Feature | Description | Number of Features |

| A | Hydrogen Bond Acceptor | 2 |

| D | Hydrogen Bond Donor | 1 |

| R | Aromatic Ring | 2 |

| Hypothesis | AADRR | 5-point |

Advanced Applications of Halogenated Quinoxaline Scaffolds in Materials Science

Quinoxaline (B1680401) as Electron-Accepting Building Blocks

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is inherently electron-deficient. This characteristic makes it an excellent electron-accepting building block for a variety of organic electronic materials. The introduction of electron-withdrawing halogen atoms further enhances this property, making derivatives like 6-Bromo-2,3-dichloro-7-fluoroquinoxaline particularly interesting for applications in organic semiconductors.

Design Principles for Organic Semiconductor Materials

The design of high-performance organic semiconductor materials hinges on the precise control of molecular structure to achieve desired physical and electronic properties. Key parameters include the ionization potential, electron affinity, charge transport characteristics, and solubility. For electron-transporting (n-type) materials, a low-lying Lowest Unoccupied Molecular Orbital (LUMO) is crucial for efficient electron injection and transport. The donor-acceptor (D-A) architectural strategy is a widely adopted design principle where electron-rich (donor) and electron-deficient (acceptor) units are combined within the same molecule or polymer. This intramolecular charge transfer (ICT) interaction can be tailored to tune the material's band gap and absorption properties. The rigid and planar structure of the quinoxaline core is advantageous for promoting intermolecular π-π stacking, which is beneficial for charge transport.

Role of Halogenation in Tuning Electronic Levels (HOMO/LUMO)

Halogenation is a powerful and effective strategy for modulating the electronic properties of organic semiconductors. The strong electron-withdrawing nature of halogen atoms directly contributes to lowering both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. This effect is particularly pronounced with fluorine and chlorine due to their high electronegativity.

Table 1: Anticipated Effects of Halogenation on Quinoxaline Electronic Properties

| Halogen Substituent | Electronegativity (Pauling Scale) | Expected Impact on HOMO/LUMO Levels | Potential Influence on Intermolecular Interactions |

| Fluorine (F) | 3.98 | Significant lowering | Can participate in hydrogen bonding and other noncovalent interactions |

| Chlorine (Cl) | 3.16 | Significant lowering | Can form halogen bonds |

| Bromine (Br) | 2.96 | Moderate lowering | Can form halogen bonds |

Note: This table represents generalized trends and the actual effects in this compound would depend on the interplay of all substituents.

Thermally Activated Delayed Fluorescence (TADF) Materials

Thermally activated delayed fluorescence (TADF) has emerged as a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs) by enabling the harvesting of both singlet and triplet excitons. TADF materials are characterized by a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by fluorescence.

Quinoxaline-Based TADF Emitters

The electron-accepting nature of the quinoxaline scaffold makes it a suitable component for constructing TADF emitters, which are typically designed with a donor-acceptor architecture. In such designs, the HOMO is localized on the donor unit, while the LUMO is on the acceptor unit (quinoxaline). This spatial separation of the frontier molecular orbitals leads to a small ΔEST, a prerequisite for efficient TADF. Various quinoxaline derivatives have been successfully incorporated into TADF emitters, demonstrating their versatility in this application.

Impact of Molecular Structure and Halogenation on TADF Properties

The molecular structure, including the nature and position of substituents, plays a critical role in determining the TADF properties of a material. The introduction of halogen atoms can influence the ΔEST and the photoluminescence quantum yield (PLQY). The electron-withdrawing character of halogens can modulate the energy levels of the charge-transfer states, thereby tuning the emission color and efficiency. For this compound, the extensive halogenation would create a potent acceptor unit. When combined with a suitable electron donor, this could lead to a molecule with a small ΔEST, potentially enabling efficient TADF. The specific substitution pattern would influence the geometric and electronic coupling between the donor and acceptor moieties, which in turn affects the rates of intersystem crossing and reverse intersystem crossing.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to absorb light and generate charge carriers. Quinoxaline derivatives have been explored as components in organic dyes for DSSCs, often acting as an electron-accepting unit or a π-bridge connecting the donor and acceptor/anchoring groups.

The strong electron-accepting ability of the quinoxaline core facilitates efficient electron injection from the excited dye molecule into the conduction band of the TiO₂. The extended π-conjugation of the quinoxaline system can also enhance light absorption across a broader spectrum. Halogenation of the quinoxaline unit in DSSC dyes can be used to fine-tune the absorption spectra and the energy levels of the dye to optimize light harvesting and electron transfer processes. For a hypothetical DSSC dye incorporating this compound as the acceptor, the lowered LUMO level due to halogenation could increase the driving force for electron injection into the TiO₂ conduction band, potentially leading to higher power conversion efficiencies.

Quinoxaline as Sensitizer (B1316253) Components

There is no published research available that investigates or reports on the use of this compound as a sensitizer component in materials science applications such as dye-sensitized solar cells or photodynamic therapy. General studies on other halogenated quinoxaline derivatives have explored their potential in these areas, but specific data, including performance metrics, sensitization spectra, or efficiency in energy/electron transfer processes for this compound, remains uninvestigated.

Charge Recombination and Electron Injection Enhancement via Halogenation

The influence of halogenation on the electronic properties of quinoxaline scaffolds is a known strategy to modulate charge recombination and electron injection rates in organic electronic devices. However, no studies have been found that specifically focus on this compound. Consequently, there are no detailed research findings, kinetic data, or comparative analyses to report on how the specific combination of bromo, chloro, and fluoro substituents at the 6, 2, 3, and 7 positions of the quinoxaline core affects these critical processes.

Coordination Chemistry and Metal Complexes

The field of coordination chemistry often utilizes nitrogen-containing heterocyclic compounds like quinoxalines as ligands for transition metals. This can lead to novel materials with interesting electronic, magnetic, and catalytic properties.

Quinoxaline Ligands in Transition Metal Chemistry

While the coordination chemistry of quinoxaline and its various derivatives has been explored, there are no specific reports on the synthesis or characterization of transition metal complexes featuring this compound as a ligand. The specific electronic and steric effects of the bromo, dichloro, and fluoro substituents on the coordinating ability of the quinoxaline nitrogen atoms have not been documented.

Structural and Electronic Properties of Halogenated Quinoxaline Metal Complexes

In the absence of any synthesized metal complexes involving this compound, there is no experimental data available on their structural and electronic properties. Therefore, information regarding their molecular geometry, bond lengths, bond angles, electronic absorption spectra, or electrochemical behavior cannot be provided. Theoretical studies or computational modeling specific to metal complexes of this particular halogenated quinoxaline are also absent from the current body of scientific literature.

Future Directions in Research on 6 Bromo 2,3 Dichloro 7 Fluoroquinoxaline

Exploration of Novel Synthetic Pathways

The classical synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov For a polysubstituted target like 6-Bromo-2,3-dichloro-7-fluoroquinoxaline, this would necessitate a highly substituted, and potentially difficult to access, diamine precursor. Future research will likely focus on more efficient and greener synthetic strategies that offer better control and higher yields.

Modern synthetic methods such as microwave-assisted synthesis, visible-light-promoted reactions, and ultrasound-irradiated protocols have been shown to accelerate the formation of quinoxaline (B1680401) rings, often under milder, catalyst-free conditions. nih.gov The application of these techniques could significantly reduce reaction times and improve the energy efficiency of the synthesis. Furthermore, the development of one-pot, multi-component reactions will be a key area of exploration, aiming to construct the complex core in a single, streamlined process from simpler starting materials. nih.govchim.it Research into transition-metal-free catalytic systems, including organocatalysts and nanostructured carbon materials, presents an environmentally benign alternative to traditional methods. nih.govuned.es A primary challenge remains the regioselective introduction of the four distinct halogen atoms. Future pathways may explore late-stage functionalization strategies or novel cyclization reactions that build the quinoxaline core from precursors where the halogenation pattern is pre-installed. nih.gov

| Synthetic Strategy | Potential Advantages for Synthesizing the Target Compound | Key Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Drastic reduction in reaction time; Improved yields; Enhanced reaction rate. | Optimization of solvent and temperature parameters for the condensation step. |

| Visible-Light Photoredox Catalysis | Mild, ambient temperature conditions; Metal-free options; High functional group tolerance. | Development of novel cyclization strategies from diisocyanoarenes or other precursors. nih.gov |

| Heterogeneous Catalysis (e.g., Nanozeolites) | Catalyst is easily recoverable and reusable; Environmentally friendly ("green") approach. chim.it | Designing catalysts that facilitate the key condensation/cyclization reaction in high purity. |

| Flow Chemistry | Precise control over reaction parameters; Improved safety and scalability; Potential for multi-step, automated synthesis. | Integration of precursor synthesis and final cyclization into a continuous flow process. |

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. While standard techniques like NMR and Mass Spectrometry are foundational, future research will employ more advanced spectroscopic methods to probe transient intermediates and complex reaction pathways.

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with techniques like spin trapping, is a powerful tool for detecting and identifying short-lived radical intermediates. mdpi.comnih.gov This will be invaluable for studying photoinduced reactions or single-electron transfer (SET) processes involving the quinoxaline core, providing insights into potential degradation pathways or novel reaction mechanisms. nih.gov The coupling of electrochemistry with EPR (in-situ spectroelectrochemistry) can offer real-time observation of paramagnetic species generated during redox reactions, clarifying the electron transfer steps that are fundamental to its use in electronic materials. uantwerpen.bemdpi.com Furthermore, advanced multidimensional NMR techniques and computational modeling, such as Density Functional Theory (DFT) calculations, will be used in concert to elucidate complex structures and transition states, providing a complete atomistic picture of its chemical behavior. uantwerpen.be

| Technique | Specific Mechanistic Insight | Relevance to this compound |

|---|---|---|

| EPR Spin Trapping | Detection and identification of transient free radical intermediates in a reaction. mdpi.com | Understanding photo-reactivity, degradation mechanisms, and radical-mediated reactions. |

| In-situ Spectroelectrochemistry (SEC-EPR) | Direct observation of radical ions formed during electrochemical reduction or oxidation. uantwerpen.be | Elucidating redox behavior crucial for applications in organic electronics. |

| Femtosecond Transient Absorption Spectroscopy | Monitoring the formation and decay of excited states on ultrafast timescales. | Characterizing photophysical properties for potential use in OLEDs or as photosensitizers. |

| 2D NMR (COSY, HMBC, NOESY) | Unambiguous structural assignment of complex reaction products and intermediates. | Confirming the regioselectivity of substitution reactions at the four different halogen sites. |

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools offer a path to rapidly screen virtual libraries of derivatives and predict their properties, thereby accelerating the discovery of new materials and molecules.

Future research will focus on developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net By training ML algorithms—such as random forests, gradient boosting, or neural networks—on existing datasets of known quinoxaline derivatives, models can be built to predict key properties. polibatam.ac.idmdpi.com These properties could include electronic characteristics (e.g., HOMO/LUMO levels for materials science), solubility, or predicted biological activity. mdpi.com A typical workflow would involve the in silico generation of thousands of derivatives of the target scaffold, calculation of molecular descriptors for each, and subsequent high-throughput virtual screening using the trained ML model to identify a smaller subset of high-potential candidates for physical synthesis and testing. This data-driven approach minimizes the trial-and-error nature of traditional chemical synthesis, saving significant time and resources.

| Input Data | Machine Learning Model | Predicted Property | Potential Application |

|---|---|---|---|

| Molecular structures of known quinoxalines and their measured electron affinities. | Gradient Boosting Regressor / Random Forest | Electron affinity and charge transport mobility of new derivatives. | Design of novel n-type semiconductors for organic electronics. mdpi.com |

| Structures and experimentally determined corrosion inhibition efficiencies. | Extreme Gradient Boosting (XGBR) | Corrosion inhibition efficiency on specific metal surfaces. polibatam.ac.id | Development of advanced anti-corrosion agents. |

| Structures and their calculated photophysical properties (e.g., ΔEST). | Deep Neural Network (DNN) | Singlet-triplet energy splitting (ΔEST) and emission wavelength. | Discovery of new emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs. |

| Chemical structures and their known binding affinities to a biological target. | Support Vector Regression (SVR) | Predicted binding affinity (IC50) to a specific enzyme or receptor. | High-throughput virtual screening in early-stage drug discovery. mdpi.com |

Discovery of Unprecedented Reactivity Patterns

The unique arrangement of four halogen atoms on the this compound core makes it a fertile ground for discovering novel and selective chemical transformations. The electron-deficient nature of the quinoxaline ring system strongly activates attached halogens toward nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

A major focus of future research will be to map the regioselectivity of SNAr reactions. The chlorine atoms at the C2 and C3 positions are expected to be the most reactive, as they are highly activated by the adjacent nitrogen atoms of the pyrazine (B50134) ring. researchgate.netresearchgate.net However, the relative reactivity of these two positions, and how they compare to the bromo- and fluoro-substituents on the benzene (B151609) ring, is unknown. Studies employing a wide range of nucleophiles (N-based, O-based, S-based, C-based) under carefully controlled conditions (temperature, solvent, base) could reveal unprecedented selectivity, allowing for the sequential, site-specific replacement of the halogens. researchgate.net For instance, it may be possible to selectively replace the C2-Cl, followed by the C6-Br in a metal-catalyzed cross-coupling reaction, leaving the C3-Cl and C7-F untouched for further functionalization. The interplay between the electronic effects of the four halogens could lead to reactivity patterns that are not predictable from simpler halogenated quinoxalines. researchgate.net

| Position | Halogen | Predicted Reactivity Driver | Potential Selective Transformation |

|---|---|---|---|

| C2 / C3 | Chlorine | Strong activation by adjacent pyrazine nitrogens; good leaving group. researchgate.net | Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, or thiolates. |

| C6 | Bromine | Less activated for SNAr but ideal for metal catalysis. | Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |

| C7 | Fluorine | Poor leaving group in SNAr unless strongly activated; can direct ortho-metalation. | Generally expected to be the least reactive site, potentially remaining as a stable substituent. |

Development of New Applications in Materials Science and Advanced Chemical Synthesis

The ultimate goal of fundamental research into this compound is to translate its unique chemical properties into tangible applications. Its features are well-suited for development in both materials science and as a platform for advanced synthesis.

In materials science, the electron-deficient quinoxaline core suggests strong potential for applications in organic electronics. beilstein-journals.org Quinoxaline derivatives are known to be effective electron-transporting materials and n-type semiconductors. qmul.ac.uknih.gov The presence of multiple electron-withdrawing halogen atoms in the target molecule would further lower its LUMO energy level, making it an excellent candidate for use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and as an electron-transport or host material in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Research will involve incorporating this quinoxaline unit into polymers or small molecules and evaluating their performance in electronic devices. beilstein-journals.org

In advanced chemical synthesis, the molecule serves as a highly versatile building block. tandfonline.com Its multiple, differentially reactive halogen sites make it an ideal scaffold for creating large libraries of complex molecules through combinatorial chemistry. By selectively functionalizing each position, a diverse range of three-dimensional structures can be accessed from a single, common intermediate, accelerating the discovery of new chemical entities. researchgate.net

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | n-Type Semiconductor in Organic Field-Effect Transistors (OFETs) | The highly electron-deficient core facilitates efficient electron injection and transport. beilstein-journals.org |

| Materials Science | Electron-Transport Layer (ETL) or Host Material in OLEDs | High electron affinity and tunable properties are suitable for managing charge carriers in OLED devices. nih.govrsc.org |

| Materials Science | Non-Fullerene Acceptor in Organic Solar Cells (OSCs) | The strong electron-accepting nature is ideal for creating the donor-acceptor interface required for charge separation. qmul.ac.uk |